molecular formula C19H15BrO2 B6383734 5-(2-Benzyloxyphenyl)-3-bromophenol, 95% CAS No. 1261889-00-2

5-(2-Benzyloxyphenyl)-3-bromophenol, 95%

Cat. No. B6383734
CAS RN: 1261889-00-2
M. Wt: 355.2 g/mol
InChI Key: RVJNAWZREPGEES-UHFFFAOYSA-N
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Description

5-(2-Benzyloxyphenyl)-3-bromophenol, or 5-Bromo-2-benzyloxyphenol (5-BBP), is a synthetic phenol compound that is used in various scientific research applications. It is a white solid with a melting point of around 82-84°C. 5-BBP is a versatile compound, with a wide range of applications in organic synthesis, analytical chemistry, and biochemistry. It is a powerful reagent and can be used to synthesize various compounds, including pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 5-(2-Benzyloxyphenyl)-3-bromophenol, 95% is not fully understood. However, it is believed to act as a nucleophilic reagent, reacting with nucleophilic species such as amines, alcohols, and carboxylic acids. It is also believed to act as an electrophile, reacting with electrophilic species such as aldehydes and ketones. The exact mechanism of action of 5-(2-Benzyloxyphenyl)-3-bromophenol, 95% is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-3-bromophenol, 95% are not fully understood. However, it has been shown to have some effects on the metabolism of carbohydrates, lipids, and proteins. Studies have also shown that 5-(2-Benzyloxyphenyl)-3-bromophenol, 95% can inhibit the growth of some bacterial species, including Escherichia coli and Staphylococcus aureus. In addition, 5-(2-Benzyloxyphenyl)-3-bromophenol, 95% has been shown to have some anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

5-(2-Benzyloxyphenyl)-3-bromophenol, 95% is a versatile compound with many advantages for use in laboratory experiments. It is a powerful reagent, and can be used to synthesize a wide range of compounds. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is highly toxic, and should be handled with care. In addition, it is not soluble in water, and must be used in organic solvents.

Future Directions

There are many potential future directions for research on 5-(2-Benzyloxyphenyl)-3-bromophenol, 95%. One potential area of research is to further investigate its biochemical and physiological effects in various organisms. Another potential area of research is to further investigate its mechanism of action. In addition, further research could be conducted to investigate the potential therapeutic applications of 5-(2-Benzyloxyphenyl)-3-bromophenol, 95%. Finally, further research could be conducted to investigate the potential use of 5-(2-Benzyloxyphenyl)-3-bromophenol, 95% in the synthesis of various pharmaceuticals, agrochemicals, and polymers.

Synthesis Methods

5-(2-Benzyloxyphenyl)-3-bromophenol, 95% can be synthesized using a variety of methods. The most common method involves the reaction of benzyl bromide with 2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields a white solid, 5-(2-Benzyloxyphenyl)-3-bromophenol, 95%, with a melting point of around 82-84°C. Other methods of synthesis include the reaction of benzyl bromide with 2-hydroxybenzaldehyde in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and the reaction of benzyl bromide with 2-hydroxybenzaldehyde in the presence of an alkali metal, such as sodium or potassium.

Scientific Research Applications

5-(2-Benzyloxyphenyl)-3-bromophenol, 95% is a versatile compound with many applications in scientific research. One of its primary uses is as a reagent in organic synthesis. It is also used in analytical chemistry as a reagent for the determination of various compounds, including proteins and carbohydrates. In biochemistry, 5-(2-Benzyloxyphenyl)-3-bromophenol, 95% is used as a reagent for the synthesis of various enzymes, including those involved in the metabolism of carbohydrates, lipids, and proteins. It is also used in the synthesis of various pharmaceuticals and agrochemicals, as well as in the synthesis of polymers.

properties

IUPAC Name

3-bromo-5-(2-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO2/c20-16-10-15(11-17(21)12-16)18-8-4-5-9-19(18)22-13-14-6-2-1-3-7-14/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJNAWZREPGEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686483
Record name 2'-(Benzyloxy)-5-bromo[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261889-00-2
Record name 2'-(Benzyloxy)-5-bromo[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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